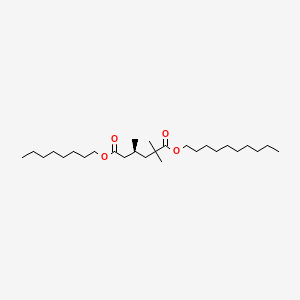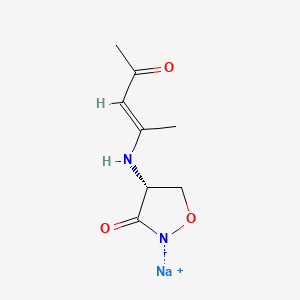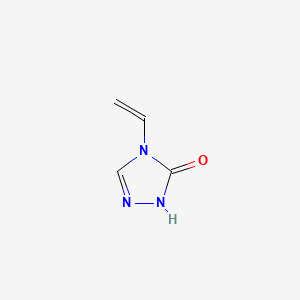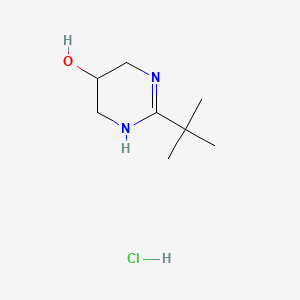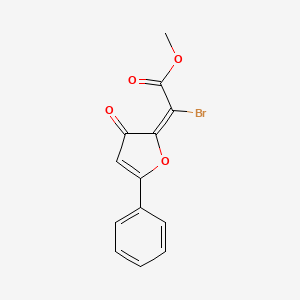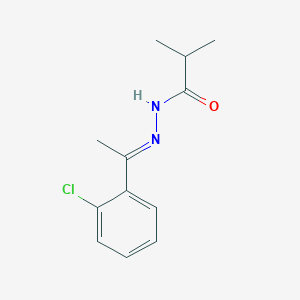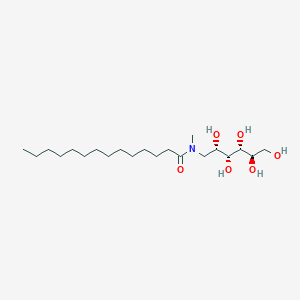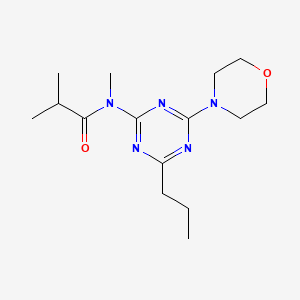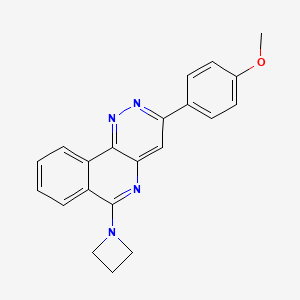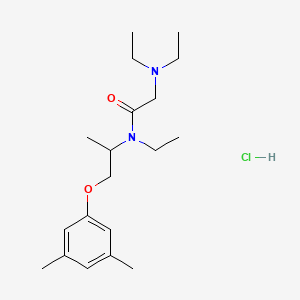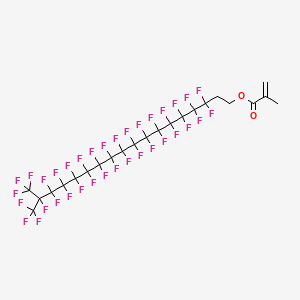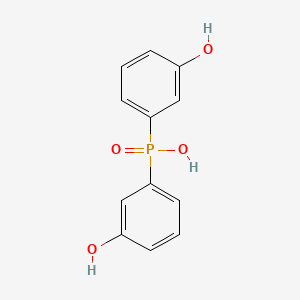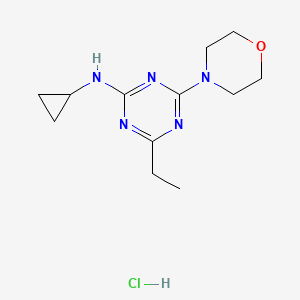
1,3,5-Triazin-2-amine, N-cyclopropyl-4-ethyl-6-(4-morpholinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazin-2-amine, N-cyclopropyl-4-ethyl-6-(4-morpholinyl)-, monohydrochloride is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This particular compound is notable for its complex structure, which includes a cyclopropyl group, an ethyl group, and a morpholinyl group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,3,5-Triazin-2-amine, N-cyclopropyl-4-ethyl-6-(4-morpholinyl)-, monohydrochloride typically involves multiple steps. The process begins with the formation of the triazine ring, followed by the introduction of the cyclopropyl, ethyl, and morpholinyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability.
Chemical Reactions Analysis
1,3,5-Triazin-2-amine, N-cyclopropyl-4-ethyl-6-(4-morpholinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1,3,5-Triazin-2-amine, N-cyclopropyl-4-ethyl-6-(4-morpholinyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2-amine, N-cyclopropyl-4-ethyl-6-(4-morpholinyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
1,3,5-Triazin-2-amine, N-cyclopropyl-4-ethyl-6-(4-morpholinyl)-, monohydrochloride can be compared to other triazine derivatives, such as:
- 1,3,5-Triazine, 2-methoxy-4-methyl-6-(4-phenyl-1-piperazinyl)
- 1,3,5-Triazine, 2-chloro-4,6-diamino
These compounds share the triazine core structure but differ in their substituents, which can significantly impact their chemical properties and applications
Properties
CAS No. |
148296-14-4 |
|---|---|
Molecular Formula |
C12H20ClN5O |
Molecular Weight |
285.77 g/mol |
IUPAC Name |
N-cyclopropyl-4-ethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5O.ClH/c1-2-10-14-11(13-9-3-4-9)16-12(15-10)17-5-7-18-8-6-17;/h9H,2-8H2,1H3,(H,13,14,15,16);1H |
InChI Key |
HHJSUACKRSPMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=N1)N2CCOCC2)NC3CC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


